molecular formula C8H12O2 B2968994 Methyl 2-(cyclopropylmethyl)prop-2-enoate CAS No. 108294-62-8

Methyl 2-(cyclopropylmethyl)prop-2-enoate

Cat. No.: B2968994
CAS No.: 108294-62-8
M. Wt: 140.182
InChI Key: VNQMVNNXQMHOKA-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “Methyl 2-(cyclopropylmethyl)prop-2-enoate” is not specified in the literature, possibly due to its use primarily as a chemical intermediate or reagent .

Safety and Hazards

“Methyl 2-(cyclopropylmethyl)prop-2-enoate” is classified as a potentially hazardous substance. It has been assigned the GHS pictograms GHS02 and GHS07, indicating that it is flammable and may cause skin irritation or serious eye irritation . Safety precautions include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(cyclopropylmethyl)prop-2-enoate can be synthesized through the esterification of 2-(cyclopropylmethyl)prop-2-enoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclopropylmethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(cyclopropylmethyl)prop-2-enoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(cyclopropylmethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMVNNXQMHOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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